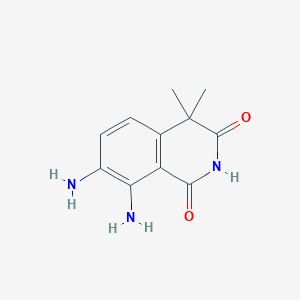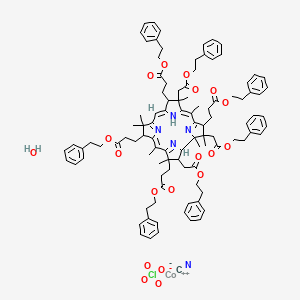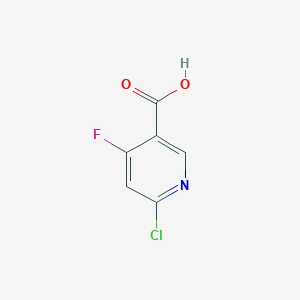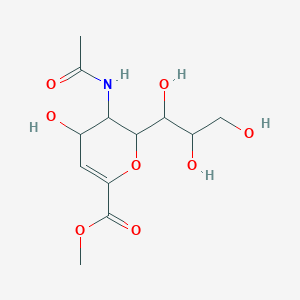![molecular formula C13H15NO8 B12286828 methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12286828.png)
methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’ester méthylique de l’acide (3aR,4R,7aR)-3a,7a-dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]méthyl]-2-méthyl-4H-pyrano[3,4-d]oxazole-6-carboxylique est un composé organique complexe avec une structure unique qui combine des éléments de cycles pyrano, oxazole et dioxolane
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’ester méthylique de l’acide (3aR,4R,7aR)-3a,7a-dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]méthyl]-2-méthyl-4H-pyrano[3,4-d]oxazole-6-carboxylique implique généralement plusieurs étapes, notamment la formation des cycles pyrano et oxazole, suivie de l’introduction de la partie dioxolane. Les conditions réactionnelles nécessitent souvent un contrôle précis de la température, du pH et l’utilisation de catalyseurs spécifiques pour garantir que la stéréochimie désirée est atteinte.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer l’utilisation de réacteurs automatisés et de systèmes à écoulement continu pour optimiser le rendement et la pureté. Le processus inclurait probablement des étapes telles que l’extraction par solvant, la cristallisation et la purification par des techniques chromatographiques.
Analyse Des Réactions Chimiques
Types de réactions
L’ester méthylique de l’acide (3aR,4R,7aR)-3a,7a-dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]méthyl]-2-méthyl-4H-pyrano[3,4-d]oxazole-6-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Utilisée pour modifier l’état d’oxydation du composé.
Substitution : Permet le remplacement d’atomes ou de groupes spécifiques au sein de la molécule.
Réactifs et conditions communs
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions impliquent généralement des températures contrôlées et l’utilisation d’atmosphères inertes pour prévenir les réactions secondaires indésirables.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
L’ester méthylique de l’acide (3aR,4R,7aR)-3a,7a-dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]méthyl]-2-méthyl-4H-pyrano[3,4-d]oxazole-6-carboxylique a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique élémentaire pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Enquêté pour ses propriétés thérapeutiques potentielles, y compris les effets anti-inflammatoires et antimicrobiens.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
(3aR,4R,7aR)-3a,7a-Dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-methyl-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de l’ester méthylique de l’acide (3aR,4R,7aR)-3a,7a-dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]méthyl]-2-méthyl-4H-pyrano[3,4-d]oxazole-6-carboxylique implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets observés du composé. Par exemple, il peut inhiber certaines enzymes impliquées dans les processus inflammatoires ou perturber les parois cellulaires microbiennes, conduisant à son activité antimicrobienne.
Comparaison Avec Des Composés Similaires
Composés similaires
- Ester éthylique de l’acide (3aR,4R,7aR)-3a,7a-dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]méthyl]-2-méthyl-4H-pyrano[3,4-d]oxazole-6-carboxylique
- Ester propylique de l’acide (3aR,4R,7aR)-3a,7a-dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]méthyl]-2-méthyl-4H-pyrano[3,4-d]oxazole-6-carboxylique
Unicité
Ce qui distingue l’ester méthylique de l’acide (3aR,4R,7aR)-3a,7a-dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]méthyl]-2-méthyl-4H-pyrano[3,4-d]oxazole-6-carboxylique, c’est sa stéréochimie spécifique et la présence du cycle dioxolane, qui peuvent conférer des propriétés chimiques et biologiques uniques.
Propriétés
Formule moléculaire |
C13H15NO8 |
|---|---|
Poids moléculaire |
313.26 g/mol |
Nom IUPAC |
methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate |
InChI |
InChI=1S/C13H15NO8/c1-5-14-9-6(20-5)3-7(12(16)18-2)21-11(9)10(15)8-4-19-13(17)22-8/h3,6,8-11,15H,4H2,1-2H3 |
Clé InChI |
VVUQVULHYQDYJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2C(O1)C=C(OC2C(C3COC(=O)O3)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Sulfanylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B12286772.png)




![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B12286790.png)
![Hydroxylamine,O-[(2-chloro-3-pyridinyl)methyl]-](/img/structure/B12286791.png)
![3,27-bis(2-butyloctyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B12286804.png)



![6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid](/img/structure/B12286829.png)
![7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12286834.png)
